2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-26401, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a quinoline-based molecule that has shown promising results in various studies, making it an attractive target for further research.
Mechanism of Action
The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in oxidative stress and inflammation. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species that can damage cells. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the activation of the transcription factor NF-κB, which plays a role in inflammation.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects in different studies. In one study, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was shown to reduce the levels of reactive oxygen species in cells, protecting them from oxidative stress. In another study, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was shown to reduce inflammation in the brain, protecting neurons from damage. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the growth of cancer cells, suggesting potential anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potential neuroprotective and anti-cancer effects. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is relatively easy to synthesize and has been shown to be stable under various conditions. However, one limitation of using 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in more detail, as well as its potential applications in other areas of research, such as cardiovascular disease. Finally, the development of more soluble derivatives of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile could improve its utility in lab experiments.
Synthesis Methods
The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the reaction of 2-chloro-6-trifluoromethylphenylacetonitrile with dimethylamine, followed by the reaction of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline. This process yields 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a white solid with a melting point of 205-210°C.
Scientific Research Applications
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience and cancer research. In neuroscience, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In cancer research, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
Product Name |
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
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Molecular Formula |
C21H23F3N4O |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H23F3N4O/c1-20(2)9-15-18(16(29)10-20)17(13(11-25)19(26)28(15)27(3)4)12-7-5-6-8-14(12)21(22,23)24/h5-8,17H,9-10,26H2,1-4H3 |
InChI Key |
LQCGFOPEWGYUNV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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